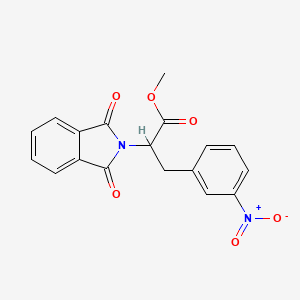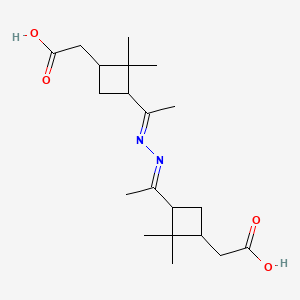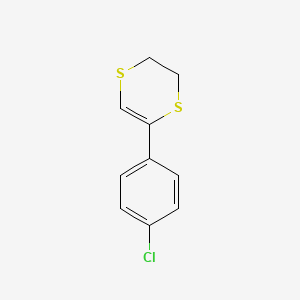![molecular formula C21H23NO B14732183 ([1,1'-Biphenyl]-4-yl)(1-cyclohexylaziridin-2-yl)methanone CAS No. 6372-55-0](/img/structure/B14732183.png)
([1,1'-Biphenyl]-4-yl)(1-cyclohexylaziridin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
([1,1’-Biphenyl]-4-yl)(1-cyclohexylaziridin-2-yl)methanone: is a complex organic compound that features a biphenyl group attached to a cyclohexylaziridine moiety through a methanone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4-yl)(1-cyclohexylaziridin-2-yl)methanone typically involves the following steps:
Formation of Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halobenzene and a phenylboronic acid in the presence of a palladium catalyst.
Synthesis of Cyclohexylaziridine: The cyclohexylaziridine moiety can be prepared by reacting cyclohexylamine with an epoxide under basic conditions.
Coupling Reaction: The final step involves coupling the biphenyl group with the cyclohexylaziridine through a methanone linkage, which can be achieved using a Friedel-Crafts acylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the coupling reactions and employing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aziridine ring, leading to the formation of oxaziridines.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products:
Oxidation: Formation of oxaziridines.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro, sulfonyl, or other functional groups onto the biphenyl rings.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science: It can be incorporated into polymers to enhance their mechanical and thermal properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its structural properties make it a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism by which ([1,1’-Biphenyl]-4-yl)(1-cyclohexylaziridin-2-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The biphenyl group can engage in π-π stacking interactions, while the aziridine ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.
Comparación Con Compuestos Similares
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound shares a similar methanone linkage but features a benzimidazole group instead of a biphenyl group.
(1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone: This compound has a triazole and piperazine moiety, differing significantly in structure but similar in having a methanone linkage.
Uniqueness: ([1,1’-Biphenyl]-4-yl)(1-cyclohexylaziridin-2-yl)methanone is unique due to the presence of both a biphenyl group and a cyclohexylaziridine moiety, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Propiedades
Número CAS |
6372-55-0 |
|---|---|
Fórmula molecular |
C21H23NO |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
(1-cyclohexylaziridin-2-yl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C21H23NO/c23-21(20-15-22(20)19-9-5-2-6-10-19)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1,3-4,7-8,11-14,19-20H,2,5-6,9-10,15H2 |
Clave InChI |
WTYDVRXJZZWOPH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2CC2C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(6-Chloro-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B14732138.png)




![[2-(Methylselanyl)phenyl]methanol](/img/structure/B14732170.png)
![4-[2-(Naphthalen-1-ylmethylidene)hydrazinyl]benzenesulfonic acid](/img/structure/B14732174.png)

![[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 2-(naphthalene-2-carbonylamino)acetate](/img/structure/B14732191.png)
![ethyl [5-(methylcarbamoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B14732194.png)

